molecular formula C17H12ClN3O2 B608482 LAU159 CAS No. 2055050-87-6

LAU159

Cat. No. B608482
CAS RN: 2055050-87-6
M. Wt: 325.752
InChI Key: WQYIIWQWPXNTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LAU159 is a functionally selective positive modulator of α1β3 GABA (A) receptor with an EC50 of 2.2 μM . It is used for scientific research .


Molecular Structure Analysis

The molecular formula of LAU159 is C17H12ClN3O2 . The IUPAC name is 8-chloro-2-(3-methoxyphenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one . The InChI code is 1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 .


Physical And Chemical Properties Analysis

LAU159 has a molecular weight of 325.75 . It is a solid at room temperature .

Scientific Research Applications

Neurological Research

LAU159 is a functionally selective positive α1β3 GABA(A) receptor modulator . This makes it a powerful tool in neurological research, particularly in the understanding and treatment of various neurological conditions . By modulating the GABA(A) receptor, researchers can study the effects of this modulation on neurological conditions and potentially develop new treatments.

Safety and Hazards

While specific safety and hazard information for LAU159 is not available, it is generally recommended to use protective gloves, safety goggles with side-shields, and impervious clothing when handling such compounds .

Relevant Papers The paper “Identification of novel positive allosteric modulators and null modulators at the GABAA receptor α+β- interface” by Varagic Z, et al. discusses LAU159 .

properties

IUPAC Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDEKQVYZRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

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